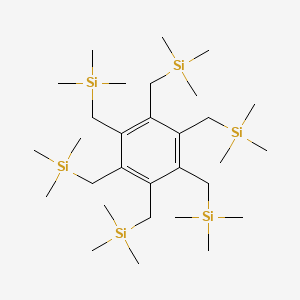
Silane, (1,2,3,4,5,6-benzenehexaylhexakis(methylene))hexakis(trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (1,2,3,4,5,6-benzenehexaylhexakis(methylene))hexakis(trimethyl-) is a complex organosilicon compound with the molecular formula C30H66Si6 and a molecular weight of 595.3580 . This compound is characterized by its unique structure, which includes a benzene ring substituted with six methylene groups, each of which is further substituted with a trimethylsilyl group. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,2,3,4,5,6-benzenehexaylhexakis(methylene))hexakis(trimethyl-) typically involves the reaction of hexabromobenzene with trimethylsilylacetylene in the presence of a suitable catalyst . The reaction proceeds through a series of substitution reactions, where the bromine atoms are replaced by trimethylsilyl groups. The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and the application of heat to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and chromatography, is also common in industrial settings to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (1,2,3,4,5,6-benzenehexaylhexakis(methylene))hexakis(trimethyl-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives with lower oxidation states.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield silanol derivatives, while substitution reactions can produce a wide range of functionalized silane compounds.
Applications De Recherche Scientifique
Silane, (1,2,3,4,5,6-benzenehexaylhexakis(methylene))hexakis(trimethyl-) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is used in the development of silicon-based biomaterials and as a tool for studying silicon’s role in biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of medical devices.
Industry: It is used in the production of advanced materials, such as low dielectric constant materials for electronic devices and as a component in coatings and adhesives.
Mécanisme D'action
The mechanism by which Silane, (1,2,3,4,5,6-benzenehexaylhexakis(methylene))hexakis(trimethyl-) exerts its effects is primarily through its ability to form stable bonds with other elements, particularly carbon and oxygen. This allows it to participate in a wide range of chemical reactions, making it a versatile reagent in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexakis(trimethylsilylethynyl)benzene: Similar in structure but with ethynyl groups instead of methylene groups.
Hexakis(trimethylsilyl)benzene: Lacks the methylene groups, leading to different chemical properties.
Hexakis(trimethylsilyl)cyclohexane: A cyclohexane derivative with similar substitution patterns.
Uniqueness
Silane, (1,2,3,4,5,6-benzenehexaylhexakis(methylene))hexakis(trimethyl-) is unique due to its combination of a benzene ring with methylene and trimethylsilyl groups. This structure imparts unique reactivity and stability, making it valuable in applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
64131-87-9 |
|---|---|
Formule moléculaire |
C30H66Si6 |
Poids moléculaire |
595.4 g/mol |
Nom IUPAC |
trimethyl-[[2,3,4,5,6-pentakis(trimethylsilylmethyl)phenyl]methyl]silane |
InChI |
InChI=1S/C30H66Si6/c1-31(2,3)19-25-26(20-32(4,5)6)28(22-34(10,11)12)30(24-36(16,17)18)29(23-35(13,14)15)27(25)21-33(7,8)9/h19-24H2,1-18H3 |
Clé InChI |
DHKCULIHTZBLSJ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC1=C(C(=C(C(=C1C[Si](C)(C)C)C[Si](C)(C)C)C[Si](C)(C)C)C[Si](C)(C)C)C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14485206.png)

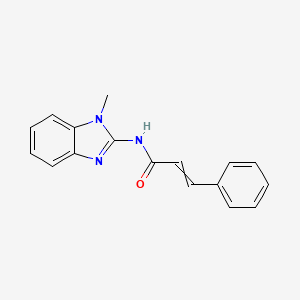
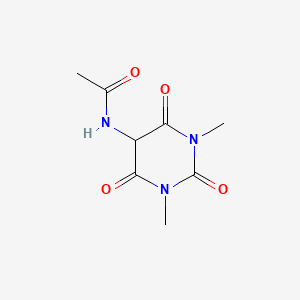
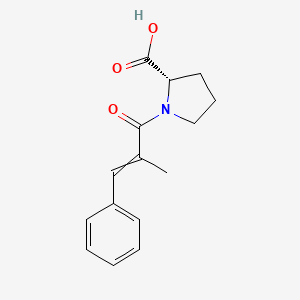
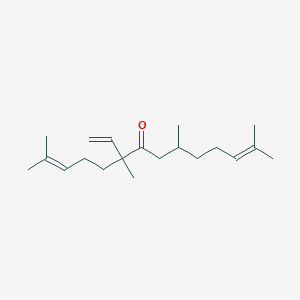

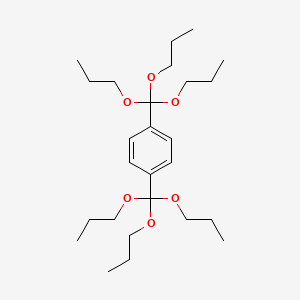

stannane](/img/structure/B14485260.png)

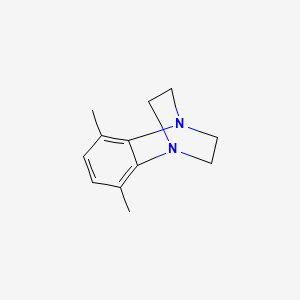
![1,3-Naphthalenedisulfonic acid, 7,7'-[(4,6-dihydroxy-1,3-phenylene)bis(azo)]bis-](/img/structure/B14485289.png)

